[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate
CAS No.: 1794751-24-8
Cat. No.: VC11894583
Molecular Formula: C20H23NO8
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1794751-24-8 |
|---|---|
| Molecular Formula | C20H23NO8 |
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | [2-(3,4-dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
| Standard InChI | InChI=1S/C20H23NO8/c1-24-14-7-6-13(10-15(14)25-2)21-18(22)11-29-20(23)12-8-16(26-3)19(28-5)17(9-12)27-4/h6-10H,11H2,1-5H3,(H,21,22) |
| Standard InChI Key | IPLRBLANKGHHPC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Introduction
Structural Identification and Molecular Characteristics
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (CAS: 1794751-24-8) is a synthetic organic compound featuring a benzoate ester core modified with methoxy and carbamoyl functional groups. Its molecular formula is C₂₀H₂₃NO₈, with a molecular weight of 405.4 g/mol . The IUPAC name, [2-(3,4-dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate, reflects its bifunctional structure: a 3,4-dimethoxyphenyl carbamoyl group linked via a methylene bridge to a 3,4,5-trimethoxybenzoate moiety .
Key Structural Features:
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Aromatic Core: The benzoate component contains three methoxy groups at positions 3, 4, and 5, contributing to electron-rich aromaticity .
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Carbamoyl Linkage: The carbamoyl group (-NH-C=O) bridges the methylene unit to the 3,4-dimethoxyphenyl ring, introducing hydrogen-bonding capability.
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Methoxy Substitutions: Methoxy groups enhance solubility in polar organic solvents and influence steric interactions .
Table 1: Molecular Data
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Esterification: 3,4,5-Trimethoxybenzoic acid is esterified with methanol under acidic conditions to form methyl 3,4,5-trimethoxybenzoate .
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Carbamoyl Formation: 3,4-Dimethoxyaniline reacts with chloroacetyl chloride to yield (3,4-dimethoxyphenyl)carbamoyl chloride.
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Coupling Reaction: The carbamoyl chloride is coupled with methyl 3,4,5-trimethoxybenzoate in the presence of a base (e.g., NaOH) to form the final product .
Key Reaction Conditions:
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Catalysts: Sulfuric acid for esterification; DMF as a solvent for amide bond formation .
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Yield: Optimized protocols report yields of 33–50% after purification .
Reactivity and Stability
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Hydrolysis: The ester and carbamate bonds are susceptible to hydrolysis under strongly acidic or basic conditions .
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Photostability: Methoxy groups confer resistance to UV degradation, as observed in related trimethoxybenzoate derivatives .
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Thermal Stability: Decomposition occurs above 200°C, consistent with aromatic esters .
Physicochemical Properties
Solubility and Partitioning
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Solubility: Moderately soluble in chloroform and methanol; poorly soluble in water .
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LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | Decomposes >200°C | |
| Density | ~1.3 g/cm³ (estimated) | |
| Solubility in CHCl₃ | 10–20 mg/mL |
| Compound | Activity | Source |
|---|---|---|
| Methyl 3,4,5-trimethoxybenzoate | Antifungal (C. albicans IC₅₀: 12 µM) | |
| 3,4,5-Trimethoxybenzoic acid | COX-2 inhibition (IC₅₀: 8.7 µM) |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s bifunctional structure makes it a candidate for derivatization in drug discovery, particularly for:
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Anticancer Agents: Methoxy-rich aromatics target tubulin polymerization .
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Neuroprotective Drugs: Carbamates are explored in acetylcholinesterase inhibition.
Material Science
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Polymer Modifiers: Ester groups can enhance polymer flexibility in coatings.
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Liquid Crystals: Methoxy substitutions promote mesophase stability .
Future Directions and Challenges
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